

HPLC method for analysis of Ethyl biphenyl-2-carboxylate

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Compound of Interest

Compound Name: Ethyl biphenyl-2-carboxylate

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An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Analysis of **Ethyl biphenyl-2-carboxylate**

Abstract

This application note presents a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **Ethyl biphenyl-2-carboxylate**. **Ethyl biphenyl-2-carboxylate** is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.^[1] The accurate determination of its purity and concentration is critical for quality control and reaction monitoring. The described method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent resolution, peak symmetry, and accuracy. This protocol is designed for researchers, scientists, and drug development professionals, providing a detailed methodology, system suitability criteria, and a summary of validation parameters according to the International Council for Harmonisation (ICH) guidelines.

Introduction and Scientific Principle

Ethyl biphenyl-2-carboxylate is an aromatic ester characterized by its non-polar biphenyl core. The analytical challenge lies in developing a specific, accurate, and reliable method for its quantification. High-Performance Liquid Chromatography (HPLC) is the technique of choice for such analyses.

This method is based on the principle of Reversed-Phase Chromatography, where the stationary phase is non-polar (hydrophobic) and the mobile phase is polar. **Ethyl biphenyl-2-carboxylate**, being a relatively non-polar molecule, will have a strong affinity for the non-polar stationary phase. The mobile phase, a mixture of polar water and a less polar organic solvent (acetonitrile), competes for the analyte. By using a specific, constant (isocratic) ratio of these solvents, **Ethyl biphenyl-2-carboxylate** is eluted from the column at a reproducible time, known as the retention time (t_R).

t_R

). The choice of a C18 (octadecylsilane) column is based on its widespread success in retaining non-polar to moderately polar organic molecules through hydrophobic interactions. While C18 is the standard, stationary phases with a biphenyl moiety could offer alternative selectivity for this analyte due to potential π - π interactions between the aromatic rings of the analyte and the stationary phase.^[2] The mobile phase is acidified slightly with formic acid to ensure sharp, symmetrical peaks by suppressing potential ionic interactions. Detection is performed using a UV-Vis detector, as the conjugated aromatic system of the biphenyl structure provides strong chromophores.

Materials and Methods

Equipment and Consumables

- HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Analytical balance (0.01 mg readability).
- Volumetric flasks (Class A).
- Pipettes (calibrated).
- Syringes and 0.45 μ m syringe filters (PTFE or nylon).
- HPLC vials.

- Stationary Phase: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 μ m particle size).

Reagents and Chemicals

- **Ethyl biphenyl-2-carboxylate** reference standard (>98% purity).
- Acetonitrile (HPLC grade).
- Water (HPLC grade or Milli-Q).
- Formic acid (ACS grade, ~99%).

Experimental Protocol

Preparation of Mobile Phase

- Prepare a solution of 0.1% (v/v) Formic Acid in water. To do this, add 1.0 mL of formic acid to a 1 L volumetric flask and bring to volume with HPLC-grade water.
- The mobile phase is a mixture of Acetonitrile and 0.1% Formic Acid in water. The recommended starting composition is Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v).
- Mix the required volumes thoroughly and degas the solution for 15 minutes using an ultrasonic bath or an online degasser.

Preparation of Standard Stock Solution

- Accurately weigh approximately 25 mg of **Ethyl biphenyl-2-carboxylate** reference standard into a 25 mL volumetric flask.
- Dissolve and bring to volume with the mobile phase to obtain a stock solution concentration of approximately 1000 μ g/mL.
- This stock solution can be further diluted to create working standards for linearity and quantitation.

Preparation of Sample Solution

- Accurately weigh a quantity of the sample expected to contain 25 mg of **Ethyl biphenyl-2-carboxylate** into a 25 mL volumetric flask.
- Dissolve and bring to volume with the mobile phase.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

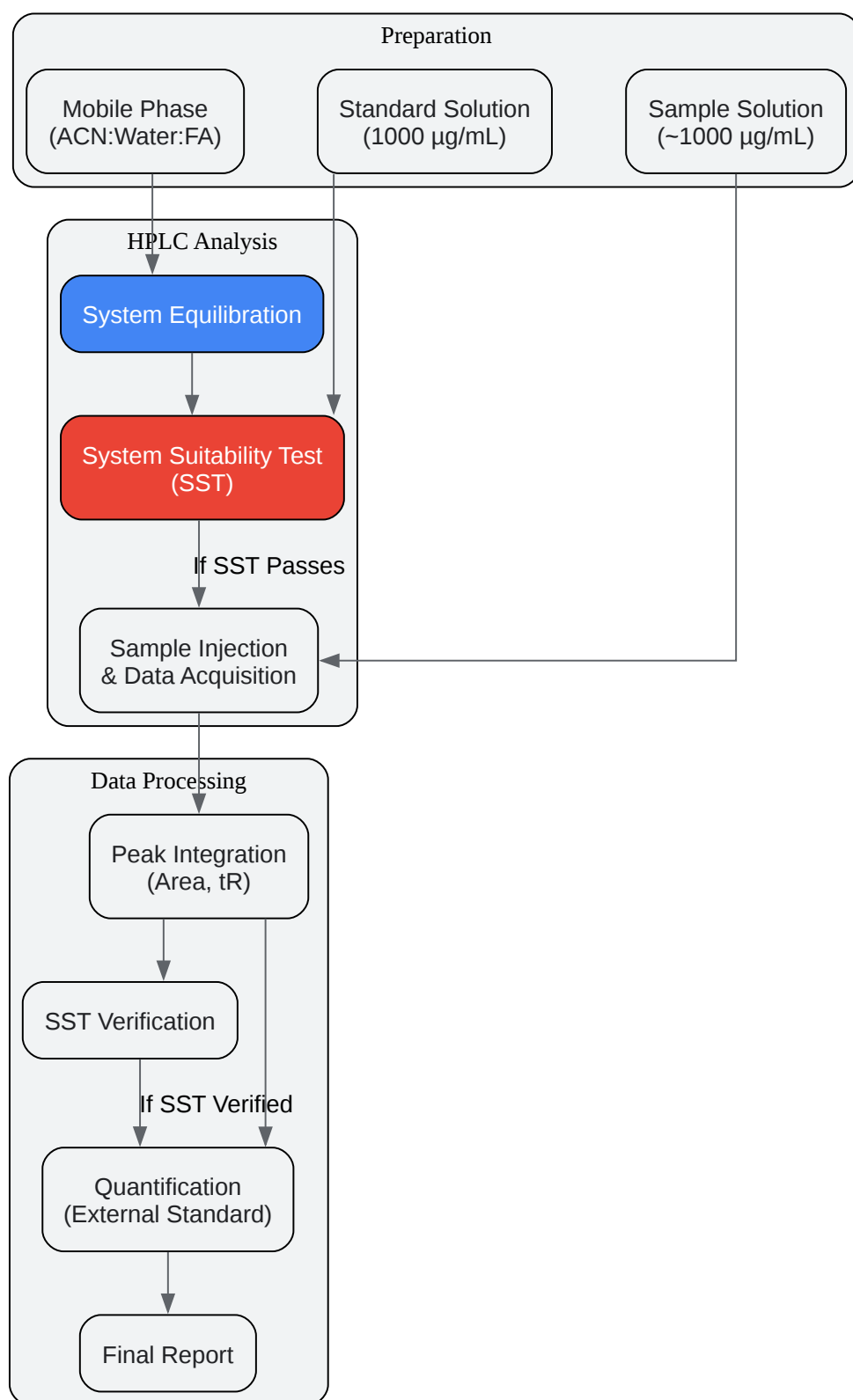
Chromatographic Conditions

A summary of the instrumental parameters is provided in the table below.

Parameter	Condition
Column	C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase	Acetonitrile : 0.1% Formic Acid in Water (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	10 minutes

Analytical Workflow

The overall process from preparation to analysis follows a structured path to ensure data integrity.



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Figure 1: HPLC Analytical Workflow.

System Suitability Testing (SST)

Before commencing any sample analysis, the suitability of the chromatographic system must be verified.^{[3][4][5]} This is achieved by making five or six replicate injections of a single standard solution (e.g., 100 µg/mL). The results must meet the acceptance criteria defined in the table below, which are based on common pharmaceutical industry practices.^{[6][7]}

Parameter	Acceptance Criteria	Rationale
Tailing Factor (T)	≤ 2.0	Measures peak symmetry; high values indicate column degradation or interactions.
Theoretical Plates (N)	> 2000	Measures column efficiency and performance.
% RSD of Peak Area	$\leq 2.0\%$	Demonstrates the precision of the injector and detector response.
% RSD of Retention Time	$\leq 1.0\%$	Indicates the stability and precision of the pump flow rate.

% RSD = Percent Relative Standard Deviation

Failure to meet SST criteria indicates a problem with the system (e.g., leaks, column degradation, detector lamp failure) that must be rectified before proceeding with sample analysis.^[3]

Method Validation Summary

This analytical method should be validated in accordance with ICH Q2(R2) guidelines to demonstrate its fitness for purpose.^{[8][9]} The validation process ensures the method is reliable, reproducible, and accurate for the intended analysis.^{[10][11]}

Validation Parameter	Procedure	Typical Acceptance Criteria
Specificity	Analyze a blank (diluent) and a placebo. Spike the analyte into the placebo to confirm no interference.	No interfering peaks at the retention time of the analyte.
Linearity	Analyze at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration).	Correlation coefficient (R^2) \geq 0.999.
Accuracy	Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%).	Mean recovery between 98.0% and 102.0%. [12]
Precision	- Repeatability: Analyze six replicate samples at 100% concentration on the same day. - Intermediate Precision: Repeat the analysis on a different day with a different analyst.	% RSD \leq 2.0%.
Robustness	Intentionally vary method parameters (e.g., flow rate $\pm 10\%$, column temp $\pm 5^\circ\text{C}$, mobile phase composition $\pm 2\%$).	SST parameters must be met; results should not be significantly affected.

Conclusion

The described isocratic RP-HPLC method provides a simple, rapid, and reliable approach for the quantitative determination of **Ethyl biphenyl-2-carboxylate**. The method demonstrates excellent performance characteristics and, upon full validation, is suitable for routine quality control analysis in both research and industrial settings. The use of standard C18 column

chemistry and a simple mobile phase makes this method easily transferable between laboratories.

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